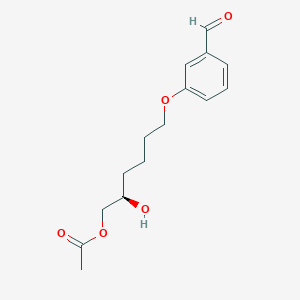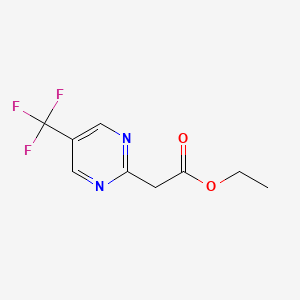
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯是一种有机化合物,具有复杂的结构,包括甲酰基、苯氧基、羟基和乙酸基。
准备方法
合成路线和反应条件
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯的合成通常涉及多个步骤。一种常见的方法是从羟基的保护开始,然后通过甲酰化反应引入甲酰基。然后通过亲核取代反应引入苯氧基。最后,通过酯化反应添加乙酸基。反应条件通常涉及使用催化剂和特定溶剂以确保高产率和纯度。
工业生产方法
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常使用连续流动反应器和自动化系统来控制反应参数。在工业环境中也考虑使用绿色化学原理,例如最大程度地减少浪费和使用环保溶剂。
化学反应分析
反应类型
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯可以发生各种化学反应,包括:
氧化: 甲酰基可以氧化为羧酸。
还原: 甲酰基可以还原为羟基。
取代: 苯氧基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 采用甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
氧化: 主要产物是相应的羧酸。
还原: 主要产物是相应的醇。
取代: 主要产物取决于所使用的亲核试剂,但通常涉及苯氧基的取代。
科学研究应用
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯具有多种科学研究应用:
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗菌作用。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机制
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯的作用机制涉及其与特定分子靶标的相互作用。甲酰基可以与蛋白质或酶上的亲核位点形成共价键,从而可能改变其功能。苯氧基可能与生物分子中的疏水口袋相互作用,影响其稳定性和活性。羟基和乙酸基可以参与氢键和其他非共价相互作用,影响化合物的整体生物活性。
相似化合物的比较
类似化合物
(2R)-6-(4-甲酰基苯氧基)-2-羟基己基乙酸酯: 结构相似,但甲酰基位于对位。
(2R)-6-(3-甲氧基苯氧基)-2-羟基己基乙酸酯: 结构相似,但具有甲氧基而不是甲酰基。
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基苯甲酸酯: 结构相似,但具有苯甲酸基而不是乙酸基。
独特性
(2R)-6-(3-甲酰基苯氧基)-2-羟基己基乙酸酯的独特性在于其官能团的特定位置,这可能导致与类似物相比具有独特的化学反应性和生物活性。甲酰基、苯氧基、羟基和乙酸基在这种特殊排列中的组合提供了独特的特性,可以在各种应用中得到利用。
属性
CAS 编号 |
918531-67-6 |
|---|---|
分子式 |
C15H20O5 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] acetate |
InChI |
InChI=1S/C15H20O5/c1-12(17)20-11-14(18)6-2-3-8-19-15-7-4-5-13(9-15)10-16/h4-5,7,9-10,14,18H,2-3,6,8,11H2,1H3/t14-/m1/s1 |
InChI 键 |
JYOWJKCLYLYSAN-CQSZACIVSA-N |
手性 SMILES |
CC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
规范 SMILES |
CC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)


![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
